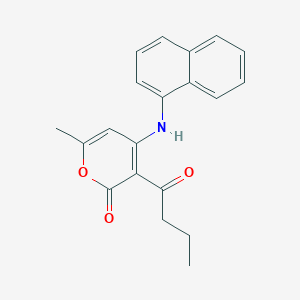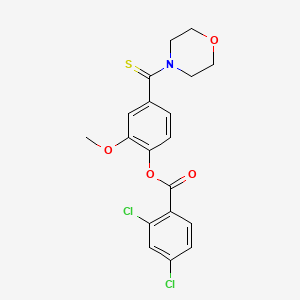
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one, also known as BNTX or BNTX hydrochloride, is a chemical compound that belongs to the pyranone family. It has been extensively studied for its potential use as a research tool in the field of neuroscience. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction processes.
Mecanismo De Acción
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one acts as a competitive antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The delta opioid receptor is involved in the modulation of pain, mood, and reward processes. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one binds to the receptor with high affinity and blocks the action of endogenous delta opioid peptides, such as enkephalins and endorphins.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been shown to produce a number of biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one blocks the effects of delta opioid agonists, such as analgesia, euphoria, and respiratory depression. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been shown to attenuate the development of morphine tolerance and dependence, suggesting a potential therapeutic use in opioid addiction. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, in various brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has several advantages as a research tool, including its high potency and selectivity for the delta opioid receptor, its ability to block the effects of endogenous delta opioid peptides, and its potential therapeutic use in opioid addiction. However, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one also has some limitations, such as its relatively low solubility in water and its potential off-target effects on other receptors or ion channels.
Direcciones Futuras
There are several future directions for the research on 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. One direction is to investigate the role of delta opioid receptors in various physiological and pathological processes, such as pain, mood, addiction, and neurodegenerative diseases. Another direction is to develop more potent and selective delta opioid receptor antagonists, with improved pharmacokinetic properties and fewer off-target effects. Finally, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one could be used as a lead compound for the development of new drugs for the treatment of opioid addiction and other disorders.
Métodos De Síntesis
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 1-naphthylamine and ethyl acetoacetate to form 1-(1-naphthyl)-2-acetyl-1-ethanol. This intermediate is then reacted with butyryl chloride to yield 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. The final product can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used extensively as a research tool to study the role of delta opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the delta opioid receptor, with little or no affinity for other opioid receptors. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used to investigate the role of delta opioid receptors in pain modulation, mood regulation, addiction processes, and other physiological functions.
Propiedades
IUPAC Name |
3-butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-7-18(22)19-17(12-13(2)24-20(19)23)21-16-11-6-9-14-8-4-5-10-15(14)16/h4-6,8-12,21H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMFLRDXROYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)


![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)

![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
